2-(Pyridin-3-yl)benzo[d]oxazol-6-amine

Medicinal Chemistry Compound Procurement Quality Control

2-(Pyridin-3-yl)benzo[d]oxazol-6-amine is a heterocyclic small molecule (C12H9N3O, MW 211.22 g/mol) composed of a benzoxazole core fused with a 3-pyridyl substituent at the 2-position and a primary amine at the 6-position. The compound is commercially available from multiple suppliers at purities of 95–97% , and serves as a versatile intermediate in medicinal chemistry campaigns, particularly for generating kinase-focused libraries and fluorescent probe scaffolds.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 61382-12-5
Cat. No. B11770455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)benzo[d]oxazol-6-amine
CAS61382-12-5
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(O2)C=C(C=C3)N
InChIInChI=1S/C12H9N3O/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,13H2
InChIKeyVMTFHTQJCVKSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)benzo[d]oxazol-6-amine (CAS 61382-12-5): Procurement-Grade Heterocyclic Building Block for Drug Discovery


2-(Pyridin-3-yl)benzo[d]oxazol-6-amine is a heterocyclic small molecule (C12H9N3O, MW 211.22 g/mol) composed of a benzoxazole core fused with a 3-pyridyl substituent at the 2-position and a primary amine at the 6-position [1]. The compound is commercially available from multiple suppliers at purities of 95–97% , and serves as a versatile intermediate in medicinal chemistry campaigns, particularly for generating kinase-focused libraries and fluorescent probe scaffolds . Its regioisomeric identity – pyridin-3-yl rather than pyridin-2-yl or pyridin-4-yl – is structurally critical, as the nitrogen position on the pyridine ring dictates hydrogen-bonding geometry, electronic distribution, and ultimately target engagement [2].

Why 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine Cannot Be Simply Replaced by Its Regioisomers or Core Analogs


Benzoxazole-pyridine hybrids are not interchangeable building blocks. The position of the pyridyl nitrogen (2-, 3-, or 4-) fundamentally alters the vector of hydrogen-bond acceptor/donor interactions and the molecule's dipole moment, directly influencing target binding and solubility [1]. Substituting the 6-amine with a 5-amine regioisomer changes the benzoxazole ring's electron density and the spatial orientation of the amine group, which can abolish key interactions with kinase hinge regions or cofactor binding sites [2]. Similarly, replacing the benzoxazole core with benzimidazole or benzothiazole modifies both the scaffold geometry and the pKa of the heterocyclic nitrogen, often leading to a complete loss of activity in lead series [3]. For procurement, even minor structural deviations produce compounds with different physical forms, solubilities, and impurity profiles, making generic substitution a high-risk strategy that can derail SAR campaigns.

Quantitative Differentiation of 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine: Available Comparative Evidence


Regioisomeric Purity and Supplier Consistency: 97% vs. 95% Baseline for 4-Pyridyl Analog

Among the three commercially available pyridyl-benzoxazol-6-amine regioisomers, 2-(pyridin-3-yl)benzo[d]oxazol-6-amine is offered at a standard purity of 97% by major suppliers , compared to 95% for the 4-pyridyl analog 2-(pyridin-4-yl)benzo[d]oxazol-6-amine (CAS 154851-84-0) from the same supplier . The 2-pyridyl isomer (CAS 61382-10-3) is less widely stocked and often available only on a custom synthesis basis, leading to longer lead times and higher minimum order quantities [1]. This purity differential is meaningful for fragment-based screening and kinase assay reproducibility, where impurities >2% can produce false positives in biochemical assays.

Medicinal Chemistry Compound Procurement Quality Control

Predicted Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Regioisomers

Computational comparison of the three pyridyl regioisomers reveals that the 3-pyridyl isomer has a predicted XLogP3 of 1.7 [1], which is identical to the 2-pyridyl isomer (1.7) but lower than the 4-pyridyl isomer (1.9) [2]. However, the 3-pyridyl orientation places the nitrogen lone pair in a position that can simultaneously accept a hydrogen bond from a kinase hinge region and donate electron density into the benzoxazole π-system, a feature not geometrically possible for the 2- or 4-pyridyl isomers. The topological polar surface area (TPSA) of 64.9 Ų is consistent across all three regioisomers, but the dipole moment, calculated at 3.2 D for the 3-pyridyl isomer vs. 1.8 D for the 4-pyridyl isomer, predicts differential aqueous solubility and membrane permeability [3].

Computational Chemistry Drug Design Physicochemical Properties

Exploratory Adenosine A3 Receptor Binding: 100 nM Ki from Radioligand Displacement vs. Inactive 4-Pyridyl Analog

In a targeted screening panel against human adenosine receptor subtypes, a closely related 2-(pyridin-3-yl)benzoxazole derivative (BDBM50392817) exhibited a Ki of 100 nM at the human A3 adenosine receptor, measured by displacement of [³H]DPCPX from CHO cell membranes after 60 minutes [1]. In contrast, the corresponding 4-pyridyl analog showed no significant displacement (Ki > 2000 nM) in the same assay format [2]. While the exact structure tested differs from the free 6-amine by an additional substituent, the data demonstrate that the 3-pyridyl orientation is permissive for A3 receptor binding, whereas the 4-pyridyl orientation is not [3].

GPCR Pharmacology Adenosine Receptor Radioligand Binding

Highest-Value Application Scenarios for 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine Based on Verified Evidence


Kinase Inhibitor Fragment Library Design Requiring Defined 3-Pyridyl Hinge Binders

The 3-pyridyl substituent provides a geometrically optimal hydrogen-bond acceptor for the conserved hinge region of protein kinases, a feature exploited in multiple c-Met inhibitor series [1]. Procurement of the 97% purity material from a reliable supplier ensures consistent fragment screening results without the need for additional purification, enabling direct plating into 384-well kinase cascade assays at 10–100 μM .

Adenosine A3 Receptor Radioligand Development

Building on the class-level evidence that 3-pyridyl benzoxazole derivatives bind the human A3 adenosine receptor with nanomolar affinity, this compound serves as a viable starting scaffold for structure-activity relationship (SAR) studies aimed at developing selective A3 antagonists or PET tracer precursors [2].

Orthogonal Fluorescent Probe Scaffold Synthesis

The benzoxazole core is a privileged fluorophore, and the 6-amine handle allows facile conjugation to fluorogenic moieties or biotin tags without disrupting the pyridyl-mediated recognition element. The higher predicted dipole moment (3.2 D) of the 3-pyridyl isomer may confer enhanced solvatochromic properties useful for environment-sensitive fluorescent probes [3].

Comparative Building Block Evaluation in MedChem Core Sets

For organizations maintaining internal building block collections, the 3-pyridyl isomer offers a distinct physicochemical profile (XLogP3 = 1.7, dipole = 3.2 D) that complements the 4-pyridyl isomer (XLogP3 = 1.9, dipole = 1.8 D). Including both regioisomers in a screening set increases the diversity of accessible chemical space and improves the probability of identifying a viable hit [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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